Technical Monograph: 2-Acetylthiazole-4-carboxylic Acid
Technical Monograph: 2-Acetylthiazole-4-carboxylic Acid
This guide details the chemical properties, synthesis, and reactivity of 2-Acetylthiazole-4-carboxylic acid , a bifunctional heterocyclic building block used in medicinal chemistry and natural product synthesis.
[1][2][3][4][5]
Executive Summary
2-Acetylthiazole-4-carboxylic acid (CAS: 13139-47-4) is a thiazole derivative characterized by two distinct reactive centers: an electron-deficient ketone at the C2 position and a carboxylic acid at the C4 position.[1] It serves as a critical intermediate in the synthesis of bioactive marine alkaloids (e.g., bacillamides) and is a known metabolite distributed across various biological domains.[1] Its bifunctionality allows for orthogonal functionalization, making it a valuable scaffold for fragment-based drug discovery (FBDD).[1]
Chemical Identity & Physicochemical Profile[2][3][5][6][7][8][9][10][11][12]
| Property | Data |
| IUPAC Name | 2-Acetyl-1,3-thiazole-4-carboxylic acid |
| CAS Number | 13139-47-4 |
| Molecular Formula | C₆H₅NO₃S |
| Molecular Weight | 171.17 g/mol |
| Appearance | Colorless to white crystalline solid |
| Melting Point | 193–195 °C (Sublimes under high vacuum) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane).[2][1] |
| pKa (Acid) | ~3.5 (Predicted, due to electron-withdrawing thiazole ring) |
| SMILES | CC(=O)C1=NC(=CS1)C(=O)O |
Synthetic Pathways[5][13]
The synthesis of 2-acetylthiazole-4-carboxylic acid presents a challenge due to the sensitivity of the acetyl group to harsh oxidation conditions. The most reliable laboratory-scale method involves the Pinnick Oxidation of the corresponding aldehyde.
Protocol A: Pinnick Oxidation (High Yield)
This method avoids over-oxidation and preserves the C2-acetyl moiety.[1]
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Precursor: 2-Acetylthiazole-4-carbaldehyde.[1]
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Reagents: Sodium chlorite (NaClO₂), Hydrogen peroxide (H₂O₂), Sodium dihydrogen phosphate (NaH₂PO₄ buffer).[1]
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Solvent: Acetonitrile/Water (1:1).[1]
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Conditions: 0°C to Room Temperature, 2 hours.
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Mechanism: The chlorite ion oxidizes the aldehyde to the acid, while H₂O₂ acts as a scavenger for the hypochlorite byproduct to prevent chlorination of the thiazole ring.
Protocol B: Hantzsch Thiazole Synthesis (Industrial Route)
For larger scales, the assembly of the thiazole ring is preferred over functional group manipulation.[1]
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Reagents: Ethyl bromopyruvate + Thioacetamide derivative (e.g., 2,2-diethoxythioacetamide).[1]
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Cyclization: Condensation in ethanol under reflux yields the ethyl ester.[1]
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Hydrolysis: Careful saponification (LiOH, THF/H₂O) yields the acid.[1] Note: Strong base/heat can induce decarboxylation.[1]
Figure 1: Primary synthetic routes.[1] Route A is preferred for late-stage generation; Route B for bulk synthesis.
Reactivity & Functional Group Chemistry
The molecule's reactivity is defined by the interplay between the electron-withdrawing thiazole ring and its substituents.
Carboxylic Acid Functionalization (C4 Position)
The C4-carboxylic acid is readily activated for nucleophilic attack.[1] However, the proximity to the thiazole nitrogen can affect coupling efficiency due to steric and electronic repulsion.
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Amide Coupling: Activation via Mixed Anhydride (using Pivaloyl chloride or Isobutyl chloroformate) is superior to standard carbodiimide (EDC/NHS) methods for this substrate.[1] This method is successfully used to synthesize Bacillamide alkaloids.[1]
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Esterification: Standard Fischer esterification (MeOH/H₂SO₄) proceeds well.[1]
Ketone Manipulation (C2 Position)
The C2-acetyl group is highly electrophilic due to the electron-deficient nature of the thiazole ring (acting similarly to a pyridine).[1]
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Reduction: Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone to the secondary alcohol (1-hydroxyethyl).[1]
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Condensation: Reacts with amines to form Schiff bases or hydrazones.[1] This is useful for attaching fluorophores or affinity tags.[1]
Decarboxylation Risk
Thiazole-4-carboxylic acids are prone to thermal decarboxylation, especially under acidic conditions at high temperatures, yielding 2-acetylthiazole (a volatile flavor compound).[1] Reactions should be kept below 150°C unless decarboxylation is intended.[1]
Figure 2: Divergent reactivity profile.[1] The acid allows scaffold growth, while the ketone allows side-chain modification.
Medicinal Chemistry Applications
Natural Product Scaffolds
This compound is the biosynthetic precursor to the Bacillamide class of algicides and antibiotics.[1] The tryptamine amide derivative (Bacillamide A/B/C) exhibits selective toxicity against harmful algal blooms (cyanobacteria).[1]
Fragment-Based Drug Discovery (FBDD)[5]
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Pharmacophore: The thiazole ring acts as a bioisostere for pyridine or oxazole.[1]
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Binding: The C2-acetyl group can accept hydrogen bonds (carbonyl oxygen), while the C4-acid (or amide) can act as a donor/acceptor.[1]
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Metabolic Stability: The 2-acetyl group is metabolically robust compared to a formyl group, though it can be reduced to the alcohol in vivo.
Handling & Safety (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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Storage: Store at 2–8°C (Refrigerator). Keep container tightly closed to prevent moisture absorption, which can accelerate decarboxylation over long periods.[1]
References
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Synthesis & Physical Properties: Figueira, V. B. C., et al. "Synthesis of the algicide bacillamide."[1] ARKIVOC, 2005(xiv), 14-19.[1][4] Link
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Biological Occurrence: White, R. H. "Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material."[2][1][3] Experientia, 1990, 46(3), 274-276.[2][1] Link[2][1]
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Medicinal Application (Bacillamides): Jeong, S. Y., et al. "Bacillamide, a novel algicide from the marine bacterium, Bacillus sp.[1] SY-1, against the harmful dinoflagellate, Cochlodinium polykrikoides." Tetrahedron Letters, 2003, 44(43), 8005-8007.[1]
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Chemical Safety Data: PubChem Compound Summary for CID 193473, 2-Acetylthiazole-4-carboxylic acid.[1] Link[1]
